molecular formula C23H23Cl2N3O4 B2437864 1-(2,4-dichlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900002-12-2

1-(2,4-dichlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2437864
CAS No.: 900002-12-2
M. Wt: 476.35
InChI Key: PFGFFAFNNQLRKJ-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C23H23Cl2N3O4 and its molecular weight is 476.35. The purity is usually 95%.
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Biological Activity

The compound 1-(2,4-dichlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant data and research findings.

Synthesis

The synthesis of the compound involves a multi-step process typically starting from simpler precursors. The general synthetic route includes:

  • Formation of the pyrrolo[1,2-a]pyrazine core : This is achieved through cyclization reactions involving appropriate hydrazone intermediates.
  • Functionalization : Introduction of the 2,4-dichlorophenyl and 3,4,5-trimethoxyphenyl groups via electrophilic aromatic substitution or similar methods.
  • Carboxamide formation : Finalizing the structure by converting a suitable intermediate into the carboxamide derivative.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its anticancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was tested against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines.
  • Results : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin.
Cell LineIC50 Value (µM)Reference
MCF-710
HCT-1168
A54912

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been studied for its anti-inflammatory effects:

  • Mechanism of Action : It was found to inhibit the production of pro-inflammatory cytokines in activated microglia cells. Specifically, it reduced nitric oxide (NO) production significantly.
  • Experimental Model : The effects were evaluated using lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Neuroinflammation Study :
    • In a model of Parkinson's disease induced by MPTP in mice, treatment with the compound resulted in reduced microglial activation and improved motor function.
    • Histological analysis showed decreased neurodegeneration in treated animals compared to controls.
  • Combination Therapies :
    • Studies exploring the combination of this compound with other anticancer agents have shown synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Key observations include:

  • Substituent Effects : The presence of electron-donating groups like methoxy enhances antiproliferative activity.
  • Chlorine Substitution : The dichlorophenyl group contributes to increased lipophilicity and improved cellular uptake.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2N3O4/c1-30-19-12-15(13-20(31-2)22(19)32-3)26-23(29)28-10-9-27-8-4-5-18(27)21(28)16-7-6-14(24)11-17(16)25/h4-8,11-13,21H,9-10H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGFFAFNNQLRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCN3C=CC=C3C2C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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